4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine
Description
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine is a pyrimidine derivative characterized by a fluorinated phenoxy substituent at the 4-position and an amino group at the 2-position of the pyrimidine ring. Its synthesis involves the reduction of a nitro precursor using hydrazine hydrate in ethanol, followed by purification via filtration and cooling to yield the final aniline product . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-5-6(12)1-2-8(7)16-9-3-4-14-10(13)15-9/h1-5H,12H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYPRFFXQDWKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-amino-2-fluorophenol with 2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-amino-2-fluorophenol attacks the electrophilic carbon of 2-chloropyrimidine, resulting in the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Scientific Research Applications
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-2-amine Derivatives
Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine with structurally analogous compounds:
Physicochemical Properties
Key Observations:
- Hydrogen Bonding: The amino group in this compound contributes to higher polarity, improving solubility in polar solvents compared to chlorophenyl or trifluoromethyl analogs .
Structural Insights from Molecular Studies
- Binding Affinity: Thiadiazole-containing pyrimidin-2-amine derivatives (e.g., ) exhibit superior binding energies (-7.84 kcal/mol) compared to morpholinophenyl analogs, suggesting stronger target interactions.
- Enzyme Inhibition: The imidazopyridine derivative in targets Plasmodium PKG, demonstrating how heterocyclic extensions can confer specificity for parasitic enzymes.
Biological Activity
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine, with the CAS number 1956354-83-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10FN3O. The presence of both an amino group and a fluorine atom on the phenoxy ring enhances its biological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes or receptors involved in various signaling pathways. For instance, studies have shown that derivatives of pyrimidine can inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and cancer progression .
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For example, oxazolo[5,4-d]pyrimidines have been shown to exhibit cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cells. These compounds were found to activate caspase pathways and inhibit angiogenesis, suggesting that this compound may share similar properties .
Enzyme Inhibition
The compound's structural similarity to nucleic acid bases implies potential as an inhibitor for enzymes like adenosine kinase and various kinases involved in cancer cell proliferation . The fluorine substitution is believed to enhance binding affinity due to its electronegative nature.
In Vitro Studies
In vitro studies using MTT assays demonstrated that compounds with similar structures showed significant cytotoxicity against several cancer cell lines. For instance, a study reported that certain oxazolo[5,4-d]pyrimidines had half-maximal cytotoxic concentrations (CC50) lower than standard chemotherapy agents like cisplatin and 5-fluorouracil .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Although specific data for this compound is limited, related compounds have shown favorable pharmacokinetic properties that suggest good bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
